molecular formula C16H20F3NO4 B3011760 (R)-2-Tert-butoxycarbonylamino-4-(4-trifluoromethyl-phenyl)-butyric acid CAS No. 1082750-53-5

(R)-2-Tert-butoxycarbonylamino-4-(4-trifluoromethyl-phenyl)-butyric acid

Cat. No. B3011760
CAS RN: 1082750-53-5
M. Wt: 347.334
InChI Key: UIQDQODDDQSNKX-GFCCVEGCSA-N
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Description

The compound is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group, a trifluoromethyl group on the phenyl ring, and a carboxylic acid group . The Boc group is often used in peptide synthesis to protect the amino group, and the trifluoromethyl group can enhance the chemical and metabolic stability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic acid group, a phenyl ring with a trifluoromethyl substituent, and an amino group protected by a Boc group . The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound might undergo reactions typical for carboxylic acids, phenyl rings, and Boc-protected amino groups. For instance, the carboxylic acid group can participate in esterification reactions, and the Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, and the trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

  • Stereocontrolled Synthesis : A study by Nadin et al. (2001) described a stereocontrolled synthesis of a related compound, demonstrating the practical application of such compounds in synthesizing hydroxyethylene dipeptide isosteres (Nadin et al., 2001).

  • Synthesis of Non-Natural Amino Acid Derivatives : Yang et al. (2015) synthesized highly conformationally-constrained novel α-amino acid derivatives, showcasing the utility of similar compounds in creating new molecules with high stereoselectivity (Yang et al., 2015).

  • Generation of Heterocyclic Substituted α-Amino Acids : A study by Adlington et al. (2000) focused on the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids, demonstrating the versatility of related compounds in creating diverse molecular structures (Adlington et al., 2000).

  • Synthesis of Sulfenic Acid Derivatives : Aversa et al. (2005) used a similar compound in the synthesis of enantiomerically pure sulfoxides, showing its role in producing biologically active residues (Aversa et al., 2005).

  • Synthesis of Enantiopure Hydroxypipecolate Derivatives : Chaloin et al. (2008) conducted a study that involved the synthesis of enantiopure hydroxypipecolate derivatives, highlighting the compound's role in the synthesis of complex molecular structures (Chaloin et al., 2008).

  • Peptide-mimetic HIV Protease Inhibitors : A paper by Ikunaka et al. (2002) discussed the synthesis of building blocks for peptide-mimetic HIV protease inhibitors, illustrating the compound's potential in medicinal chemistry (Ikunaka et al., 2002).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a bioactive molecule, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound isn’t available, compounds with similar functional groups can cause skin and eye irritation and may be harmful if inhaled or swallowed .

Future Directions

The future research directions for this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its reactivity and interactions with various biological targets .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-6-10-4-7-11(8-5-10)16(17,18)19/h4-5,7-8,12H,6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQDQODDDQSNKX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Tert-butoxycarbonylamino-4-(4-trifluoromethyl-phenyl)-butyric acid

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